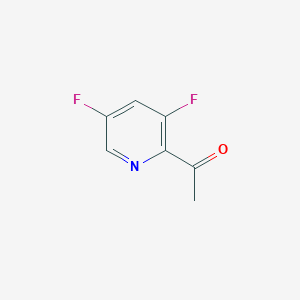

1-(3,5-Difluoropyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGIFMVJOGACLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717404 | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075756-90-9 | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone (CAS: 1075756-90-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 1-(3,5-Difluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that serves as a critical building block in medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its utility as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, key applications, analytical characterization, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Strategic Role of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, becomes a particularly powerful synthon when functionalized with fluorine.

This compound, a member of this esteemed class of compounds, presents a versatile platform for chemical exploration. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for certain transformations and provides points for metabolic resistance, while the acetyl group at the 2-position offers a reactive handle for a wide array of chemical modifications. This combination makes it a valuable intermediate for constructing complex molecular architectures aimed at various therapeutic targets.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1075756-90-9 | [5][6] |

| Molecular Formula | C₇H₅F₂NO | [6] |

| Molecular Weight | 157.12 g/mol | [6] |

| Appearance | White to off-white powder (typical) | [2] |

| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and sealed in a dry environment. | [6] |

The structure is characterized by a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanone (acetyl) group at position 2. This substitution pattern creates a unique electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.

Synthesis and Chemical Reactivity

While specific, scaled-up synthesis protocols for this compound are proprietary, a plausible synthetic strategy can be devised based on established organometallic and heterocyclic chemistry principles. The synthesis of functionalized difluoropyridines often begins with more substituted precursors, such as trichloropyridine, which undergoes halogen exchange (Halex) reactions followed by functional group interconversion.[7][8]

A logical synthetic pathway could involve the acylation of a 3,5-difluoropyridine intermediate. This approach leverages the stability of the difluoropyridine ring while introducing the reactive ketone functionality.

Caption: Plausible Synthetic Workflow for this compound.

General Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory-specific safety assessments and experimental goals.

-

Preparation of Organometallic Intermediate: To a solution of 3,5-difluoro-2-halopyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar) at low temperature (-78°C), slowly add a stoichiometric equivalent of an organolithium reagent (e.g., n-BuLi) or magnesium metal to generate the corresponding lithiated or Grignard reagent.

-

Acylation: While maintaining the low temperature, slowly add a slight excess of a suitable acylating agent, such as acetyl chloride or acetic anhydride, to the solution of the organometallic intermediate.

-

Reaction Monitoring & Quenching: Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.

The reactivity of the final product is dominated by the ketone group, which can undergo reduction to an alcohol, oxidation, or participate in condensation reactions to build more complex molecular scaffolds.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily used as a versatile intermediate in the synthesis of pharmacologically active compounds.[3] Its structural motifs are found in molecules targeting a range of diseases. For instance, the related 1-(6-amino-3,5-difluoropyridin-2-yl) moiety is a key component in the synthesis of novel fluoroquinolone antibiotics with potent antibacterial and antimycobacterial activity.[2][9]

The compound's utility stems from its capacity to serve as a launchpad for generating diverse chemical libraries for high-throughput screening.

Caption: Role as a versatile building block in drug discovery workflows.

Analytical Characterization Profile

Structural confirmation and purity assessment are critical. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Spectral Characteristics:

-

¹H NMR: The spectrum would feature a singlet in the aliphatic region (~2.5-2.7 ppm) corresponding to the three protons of the acetyl methyl group. The two aromatic protons on the pyridine ring would appear in the downfield region (~7.5-8.5 ppm) and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[10][11]

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (~190-200 ppm) and the methyl carbon (~25-30 ppm). The four aromatic carbons would appear in the region of ~110-160 ppm, with their chemical shifts and splitting patterns being significantly influenced by large carbon-fluorine (C-F) coupling constants.[12]

-

¹⁹F NMR: This is a highly specific technique for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to coupling with the aromatic protons.[1][13]

Standard Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Perform standard instrument setup procedures, including locking, tuning, and shimming, to optimize magnetic field homogeneity.

-

Spectral Recording: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the residual solvent signal or an internal standard (e.g., TMS).

Safety, Handling, and Storage

Working with fluorinated heterocyclic compounds requires strict adherence to safety protocols. While a specific, verified Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile can be inferred from structurally related compounds.[14]

-

Potential Hazards: Similar compounds are often classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[14][15]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[16][17] Essential PPE includes:

-

Chemical splash goggles and a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-resistant lab coat.

-

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

-

Storage: As indicated by supplier data, the compound should be stored in a tightly sealed container under an inert atmosphere in a freezer (-20°C) to maintain its integrity.[6]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[16]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[16]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by its fluorine substituents make it a high-value building block for creating the next generation of pharmaceuticals. For researchers and scientists, a comprehensive understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory.

References

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Available from: [Link]

-

Malet-Martino, M., & Martino, R. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta, 366(1-2), 61-73. Available from: [Link]

-

Chemical-Suppliers.com. Your Inquiry on this compound. Available from: [Link]

-

Sandford, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-15. Available from: [Link]

-

PubMed. (2016). Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety. Bioorganic & Medicinal Chemistry Letters, 26(9), 2262-2267. Available from: [Link]

-

Pilgaard Elements. (2017). Fluorine: Safety. Available from: [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Available from: [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6868. Available from: [Link]

- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. EP 0146924 A2 - Preparation of difluorpyridine compounds.

-

Borochem. Exploring 3,5-Difluoropyridine-2,6-Diamine: A Key Intermediate for Delafloxacin. Available from: [Link]

-

MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 26(1), 1. Available from: [Link]

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. innospk.com [innospk.com]

- 3. Buy 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1075756-90-9 [chemicalbook.com]

- 6. 1075756-90-9|this compound|BLD Pharm [bldpharm.com]

- 7. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. chemscene.com [chemscene.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone: Molecular Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Difluoropyridin-2-yl)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The guide details its molecular structure, physicochemical properties, and outlines robust methodologies for its synthesis and characterization. While a specific, detailed experimental protocol for this exact molecule is not widely published, this guide synthesizes established procedures for analogous compounds to provide a reliable framework for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel fluorinated heterocyclic compounds.

Introduction

Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound, with its unique arrangement of a difluoropyridine ring and an ethanone moiety, represents a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Understanding its molecular characteristics and having access to reliable synthetic and analytical protocols are crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| CAS Number | 1075756-90-9 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from similar compounds |

The molecular structure of this compound is depicted below:

References

Spectroscopic Characterization of 1-(3,5-Difluoropyridin-2-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the precise structural elucidation of these compounds is paramount. This guide provides a detailed technical overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and offer expert interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective for researchers.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first understand the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

The molecule consists of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an acetyl group at position 2. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are crucial, with ¹⁹F NMR also offering valuable insights.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | d | ~2.5 (⁴JHF) |

| H-6 | 8.4 - 8.6 | d | ~2.5 (⁴JHF) |

| CH₃ | 2.6 - 2.8 | s | - |

Note: Predicted values are based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.

Interpretation and Causality:

-

Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen deshields the aromatic protons, causing them to resonate at a relatively downfield region (8.0 - 8.6 ppm). The observed multiplicity for each will be a doublet due to coupling with the fluorine atom at the meta position (⁴JHF).

-

Acetyl Protons (CH₃): The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region (2.6 - 2.8 ppm), as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | 195 - 205 | t (³JCF) |

| C-2 | 145 - 155 | d (²JCF) |

| C-3 | 155 - 165 | d (¹JCF) |

| C-4 | 120 - 130 | t (³JCF) |

| C-5 | 155 - 165 | d (¹JCF) |

| C-6 | 140 - 150 | d (²JCF) |

| CH₃ | 25 - 35 | q (³JCF) |

Note: Predicted values are based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. It will likely appear as a triplet due to coupling with the two fluorine atoms three bonds away.

-

Fluorinated Carbons (C-3 and C-5): The carbons directly bonded to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly deshielded.

-

Other Aromatic Carbons (C-2, C-4, C-6): These carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region and may show a small quartet coupling to the fluorine atoms.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum that would obscure the analyte signals. The deuterium signal is also used for locking the magnetic field frequency.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper and better-resolved NMR signals.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₅F₂NO), which is approximately 157.12 g/mol .

-

Key Fragmentation Peaks: Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group.

| m/z | Possible Fragment |

| 142 | [M - CH₃]⁺ |

| 114 | [M - COCH₃]⁺ |

| 78 | [C₅H₃FN]⁺ |

Interpretation and Causality:

-

[M - CH₃]⁺ (m/z 142): Loss of the methyl group from the acetyl moiety is a common fragmentation pathway for methyl ketones.

-

[M - COCH₃]⁺ (m/z 114): Cleavage of the bond between the pyridine ring and the carbonyl group results in the loss of the acetyl group.

-

[C₅H₃FN]⁺ (m/z 78): Further fragmentation of the pyridine ring can lead to various smaller ions.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Figure 3: General workflow for Electron Ionization Mass Spectrometry.

Rationale for Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation. A standard electron energy of 70 eV is used to ensure reproducible fragmentation and allow for comparison with library spectra.

-

High Vacuum: The entire process is carried out under a high vacuum to prevent ion-molecule collisions and ensure a clear path for the ions to the detector.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~1700 | C=O stretch (ketone) |

| ~1600, 1450 | C=C and C=N ring stretches (pyridine) |

| ~1300-1100 | C-F stretch |

Interpretation and Causality:

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is a characteristic feature of the carbonyl group in a ketone.

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are indicative of the C-H bonds on the pyridine ring.

-

Pyridine Ring Stretches: The absorptions around 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-F Stretch: The presence of strong absorption bands in the 1300-1100 cm⁻¹ region is a clear indication of the carbon-fluorine bonds.

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Figure 4: Workflow for FTIR-ATR data acquisition.

Rationale for Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a convenient technique for analyzing solid and liquid samples with minimal sample preparation. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.

-

Background Scan: A background scan is essential to subtract the absorbance of the atmosphere (e.g., CO₂, H₂O) and the instrument itself, resulting in a spectrum of only the sample.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a detailed and unambiguous structural confirmation. Each technique offers complementary information, and their combined interpretation allows for a high degree of confidence in the assigned structure. This guide has outlined the theoretical basis, practical experimental protocols, and expert interpretation of the spectral data, providing a valuable resource for researchers working with this and related fluorinated pyridine derivatives. The understanding and application of these spectroscopic methods are fundamental to the advancement of medicinal chemistry and drug discovery.

An In-depth Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated heterocycles, substituted pyridines are of paramount interest due to the prevalence of the pyridine motif in a vast array of biologically active compounds and approved pharmaceuticals.

This guide provides a comprehensive technical overview of 1-(3,5-Difluoropyridin-2-yl)ethanone, a valuable building block for the synthesis of novel pharmaceutical agents. We will delve into its physical and chemical properties, explore a plausible synthetic route with a detailed experimental protocol, and discuss its potential applications in the field of drug development, all grounded in established scientific principles and supported by relevant literature.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one |

| CAS Number | 1075756-90-9 |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol |

| Canonical SMILES | CC(=O)C1=C(C=C(F)C=N1)F |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| LogP | 1.35 (Predicted) |

| pKa | Not available |

Spectral Data (Predicted)

To aid in the identification and characterization of this compound, the following spectral data have been predicted based on its chemical structure.

1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | H-6 |

| ~7.45 | ddd | 1H | H-4 |

| ~2.65 | s | 3H | -CH₃ |

Note: The coupling constants for the aromatic protons will be influenced by both H-H and H-F coupling.

2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~158 (dd) | C-3 (CF) |

| ~155 (dd) | C-5 (CF) |

| ~145 (d) | C-6 |

| ~140 (d) | C-2 |

| ~115 (dd) | C-4 |

| ~25 | -CH₃ |

Note: The signals for the fluorine-bearing carbons will appear as doublets of doublets due to C-F coupling.

3. Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and subsequent fragmentation of the difluoropyridine ring.

4. Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1450 | Aromatic C=C and C=N stretches |

| ~1250-1000 | C-F stretches |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Bromo-3,5-difluoropyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Acetyl chloride (or Acetic Anhydride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the addition funnel, prepare a solution of 2-bromo-3,5-difluoropyridine in anhydrous THF.

-

Add a small portion of the bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once the reaction has initiated, add the remaining 2-bromo-3,5-difluoropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of acetyl chloride (or acetic anhydride) in anhydrous THF.

-

Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

-

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that can be exploited for further synthetic transformations.

-

Carbonyl Group: The ketone functionality can undergo a wide range of classical reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and various condensation reactions (e.g., aldol, Knoevenagel).

-

Methyl Group: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in alkylation, acylation, and condensation reactions.

-

Pyridine Ring: The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, allowing for further functionalization of the heterocyclic core.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The difluoropyridine moiety is of particular interest in medicinal chemistry for several reasons:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolism, leading to an improved pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and improving cell permeability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing the potency of a drug.

A notable application of a closely related structure is in the synthesis of novel fluoroquinolone antibiotics. For instance, derivatives of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone have been synthesized and evaluated for their antimycobacterial and antibacterial activity[2]. This highlights the utility of the difluoropyridinyl ethanone core in the development of new anti-infective agents.

Illustrative Role in Bioactive Compound Synthesis

Caption: General synthetic utility in drug discovery.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Toxicology: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of a reactive ketone functionality and a difluorinated pyridine ring offers numerous opportunities for the construction of complex molecular architectures with potentially enhanced biological activity and favorable pharmacokinetic properties. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic route, and an outlook on its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

-

Trécourt, F.; Breton, G.; Bonnet, V.; Mongin, F.; Marsais, F.; Quéguiner, G. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron2000 , 56 (11), 1349–1360. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246877). [Link]

- Google Patents.

-

ResearchGate. Mechanochemical Routes for the Synthesis of acetyl- and bis-(imino)pyridine Ligands and Organometallics. [Link]

-

PubMed. Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. [Link]

-

PubMed. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3,5-Difluoropyridin-2-yl)ethanone for Researchers and Drug Development Professionals

Foreword: Understanding Solubility as a Cornerstone of Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter.[1] It is a property that dictates the fate of a compound through every stage of its journey, from initial in vitro screening to formulation and, ultimately, its bioavailability in a clinical setting.[2][3] A compound with poor solubility can present significant and costly challenges, leading to unreliable bioassay results, difficulties in formulation, and poor absorption.[4][5] This guide provides a comprehensive technical overview of the solubility of 1-(3,5-Difluoropyridin-2-yl)ethanone, a fluorinated pyridine derivative of interest in medicinal chemistry. We will move beyond a simple listing of data to provide a framework for understanding and predicting its solubility based on its molecular structure, and we will detail robust methodologies for its experimental determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure.[6][7] A thorough analysis of the structure of this compound allows us to make informed predictions about its behavior in various solvents.

Chemical Structure:

-

Name: this compound

-

Molecular Formula: C₇H₅F₂NO

-

Molecular Weight: 157.12 g/mol [8]

The molecule consists of a pyridine ring substituted with two fluorine atoms and an acetyl group. This combination of functional groups imparts a distinct polarity and potential for intermolecular interactions.

Polarity and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a foundational concept in solubility, suggesting that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[9] The polarity of this compound is a composite of its constituent parts:

-

Difluoropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom. The addition of two highly electronegative fluorine atoms significantly increases the polarity of the ring system.[10][11] These fluorine atoms create strong dipole moments within the molecule.

-

Acetyl Group (Ketone): The carbonyl group (C=O) in the acetyl moiety is highly polarized, with a partial negative charge on the oxygen atom and a partial positive charge on the carbon atom.[12] This makes the ketone group a significant contributor to the molecule's overall polarity.

Given the presence of both the difluoropyridine ring and the ketone, this compound is predicted to be a polar molecule . This suggests it will have a higher affinity for polar solvents over nonpolar solvents.

Hydrogen Bonding Capability

Hydrogen bonding is a strong type of intermolecular force that plays a crucial role in the solubility of compounds in protic solvents like water and alcohols.[2]

-

Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in the ketone possesses lone pairs of electrons and a partial negative charge, making it a potent hydrogen bond acceptor .[2][12] It can form hydrogen bonds with solvent molecules that have hydrogen atoms bonded to highly electronegative atoms (hydrogen bond donors), such as the hydroxyl group of water or alcohols.[13][14]

-

Hydrogen Bond Donor: The molecule itself lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). Therefore, this compound cannot act as a hydrogen bond donor .[13]

The ability to accept hydrogen bonds is a key factor that is expected to enhance its solubility in polar protic solvents.

Molecular Size

While polarity is a primary driver, molecular size also influences solubility. Larger molecules generally exhibit lower solubility as more energy is required to disrupt the crystal lattice and to create a larger cavity in the solvent.[6] With a molecular weight of 157.12 g/mol , this compound is a relatively small molecule, which is generally favorable for solubility.

A Rational Approach to Solvent Selection

Based on the structural analysis, a systematic approach to solvent selection for solubility testing can be devised. The goal is to build a comprehensive solubility profile across a range of solvent polarities.

A suggested tiered approach to solvent selection is outlined below:

Caption: Rational Solvent Selection Workflow.

Experimental Determination of Solubility

While theoretical predictions are invaluable, experimental determination remains the gold standard. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][15]

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, typically dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer.[4][5] These values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[16]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution at a specific temperature and pressure.[1] It is a more time-consuming but more accurate measure, critical for later-stage development and formulation.[4] The shake-flask method is the most common technique for determining thermodynamic solubility.[17]

Experimental Workflow Overview

The general workflow for determining the thermodynamic solubility of this compound is depicted below.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound and is aligned with principles outlined in ICH guidelines.[18][19]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 1.2, 4.5, 6.8 buffers, methanol, ethanol, acetonitrile, DMSO, toluene, heptane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. A 5-fold excess over the estimated solubility is recommended.[20]

-

Accurately add a known volume of the chosen solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies).[17][21]

-

Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with some protocols extending to 48 hours.[20] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter (0.22 µm).[22] Filtration is often preferred, but care must be taken to ensure the compound does not adsorb to the filter material.

-

-

Quantification by HPLC:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, prepare a series of at least five calibration standards of decreasing concentration.[23]

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration standards.

-

HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system. A reverse-phase C18 column is a common starting point for this type of molecule. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid). UV detection should be set to the wavelength of maximum absorbance (λmax) for the compound.[24][25]

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Report the average solubility and standard deviation for the triplicate measurements.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (µM) |

| Polar Protic | Water | ||

| pH 1.2 Buffer | |||

| pH 4.5 Buffer | |||

| pH 6.8 Buffer | |||

| Methanol | |||

| Ethanol | |||

| Polar Aprotic | Acetonitrile | ||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Nonpolar | Toluene | ||

| Heptane |

Interpretation of Results:

-

Aqueous Solubility: The solubility across the pH range of 1.2 to 6.8 is particularly important for predicting oral absorption, as per the Biopharmaceutics Classification System (BCS).[18][19] A drug substance is considered "highly soluble" if the highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range at 37°C.[19]

-

Organic Solvents: Solubility in organic solvents is crucial for process chemistry, including reaction conditions, purification (e.g., crystallization), and formulation of non-aqueous dosage forms. High solubility in a particular solvent may indicate its suitability for these processes.

Conclusion

This guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound. By analyzing its molecular structure, we predict it to be a polar molecule with a higher affinity for polar solvents, particularly those capable of acting as hydrogen bond donors. The detailed experimental protocol for the shake-flask method provides a robust and reliable means of obtaining thermodynamic solubility data. For researchers and drug development professionals, a thorough understanding and characterization of solubility are not merely procedural steps but essential components of a scientifically sound development program, ultimately enabling the rational design of effective and bioavailable medicines.

References

- IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC).

- Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set.

- Ovid. (n.d.).

- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- YouTube. (2025, June 26). Can Ketones Form Hydrogen Bonds?. Chemistry For Everyone.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017, October 19). Do ketones show hydrogen bonding? Kindly mention a list of functional groups which show hydrogen bonding.

- Chemistry Stack Exchange. (2015, April 29). Why is a ketone not capable of hydrogen bonding among themselves?.

- ACS Publications. (2020, December 24). Simple Method (CHEM-SP)

- Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.

- National Center for Biotechnology Information. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences.

- National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- The Student Room. (2014, December 16). hydrogen bonding.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- International Council for Harmonisation. (2019, November 20).

- ACS Publications. (2019, December 17).

- American Pharmaceutical Review. (2017, April 30).

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2025, June 3).

- ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide | Request PDF.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- ChemicalBook. (2025, July 16). This compound.

- BLDpharm. (n.d.). 1075756-90-9|this compound.

- ResearchGate. (2025, August 29).

- PubMed. (2004, May 3).

- Frontier Specialty Chemicals. (n.d.). 1-(4-Bromopyridin-2-yl)ethanone.

- PubMed. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design.

- National Center for Biotechnology Information. (2025, August 29).

- PubChem. (n.d.). 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone.

- PubChem. (n.d.). Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 1075756-90-9|this compound|BLD Pharm [bldpharm.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. thestudentroom.co.uk [thestudentroom.co.uk]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Difluoropyridin-2-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms onto the pyridine scaffold imparts unique electronic properties, rendering this molecule a valuable building block in the synthesis of complex pharmaceutical agents. This document will delve into the synthesis, chemical properties, spectroscopic characterization, and potential applications of this versatile intermediate, offering insights for its effective utilization in drug discovery and development pipelines.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive natural products. Chemical modification of this core structure is a cornerstone of medicinal chemistry, aiming to optimize pharmacological profiles. The introduction of fluorine atoms, in particular, has become a powerful strategy to enhance the efficacy, metabolic stability, and bioavailability of drug candidates.[1]

The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and interaction with biological targets. In the case of this compound, the two fluorine atoms at the 3- and 5-positions enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This heightened reactivity is a key attribute that medicinal chemists leverage for the construction of novel molecular architectures.

This guide will focus specifically on the synthesis, properties, and applications of this compound, a key intermediate that serves as a gateway to a diverse range of more complex molecules with therapeutic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Reference |

| CAS Number | 1075756-90-9 | [2] |

| Molecular Formula | C₇H₅F₂NO | |

| Molecular Weight | 157.12 g/mol | |

| Appearance | Solid (form may vary) | |

| Purity | Typically >97% |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for this compound is not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from the analysis of similar structures and general principles of spectroscopy.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The coupling of the aromatic protons with the fluorine atoms will result in characteristic splitting patterns (doublets or doublet of doublets). The methyl protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the ketone.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine bonds.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretch: Bands corresponding to the aromatic and methyl C-H bonds, typically in the 2900-3100 cm⁻¹ region.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 157.12).

-

Fragmentation Pattern: Common fragmentation pathways for ketones include the loss of the methyl group (M-15) and the acetyl group (M-43), leading to the formation of an acylium ion.[1]

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in the primary literature, a plausible synthetic route can be devised based on established organometallic and heterocyclic chemistry principles. A common approach to introduce an acetyl group to a pyridine ring involves the reaction of an organometallic derivative of the pyridine with an acetylating agent.

Proposed Synthetic Workflow

A potential synthetic pathway could start from a readily available difluoropyridine derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common laboratory practices for similar transformations. It should be optimized and validated by the end-user.

Materials:

-

3,5-Difluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

N,N-Dimethylacetamide (DMA) or Acetyl chloride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-difluoropyridine and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in a suitable solvent is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Acetylation: N,N-Dimethylacetamide or acetyl chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then slowly warmed to room temperature.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards water and protic solvents. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low Temperature: The lithiation of pyridine rings is typically performed at low temperatures (-78 °C) to control the regioselectivity and prevent side reactions.

-

Inert Atmosphere: An inert atmosphere (nitrogen or argon) is necessary to prevent the reaction of the organolithium intermediates with oxygen and moisture from the air.

-

Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining organolithium species and facilitate the work-up.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the acetyl group and the electron-deficient difluoropyridine ring. This dual functionality makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[3][4][5][6]

Reactions of the Acetyl Group

The acetyl group can undergo a variety of transformations, providing access to a wide range of derivatives. These reactions include:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid under appropriate conditions.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes and ketones.

-

Halogenation: The α-protons can be substituted with halogens (e.g., bromine) to form α-halo ketones, which are themselves useful synthetic intermediates.

Reactions of the Difluoropyridine Ring

As previously mentioned, the fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution. This allows for the introduction of various substituents at the 3- or 5-positions, depending on the reaction conditions and the nature of the nucleophile.

Role as a Pharmaceutical Intermediate

The synthesis of novel fluoroquinolone derivatives with antimycobacterial and antibacterial activity has been reported, starting from a related compound, 1-(6-amino-3,5-difluoropyridin-2-yl)ethanone, highlighting the potential of this scaffold in developing new anti-infective agents.[8]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its unique electronic properties, stemming from the difluorinated pyridine ring, coupled with the reactivity of the acetyl group, provide a powerful platform for the synthesis of novel and complex molecules. This technical guide has provided an overview of its properties, a plausible synthetic route with an emphasis on the rationale behind the experimental design, and a discussion of its potential applications in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the importance of key building blocks like this compound in the pharmaceutical industry is set to increase.

References

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound | 1075756-90-9 [chemicalbook.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.1075756-90-9 Yancheng KangdiSen Pharmaceutical Co., Ltd. China (Mainland) [kangdisen1.lookchem.com]

- 8. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 1-(3,5-Difluoropyridin-2-yl)ethanone

Foreword: Unlocking the Potential of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide focuses on 1-(3,5-Difluoropyridin-2-yl)ethanone, a compound of significant interest at the intersection of fluorinated pyridines and acetyl functional groups. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest a rich potential for pharmacological activity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to exploring the biological activities of this promising compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will delve into hypothesized activities and provide detailed, actionable protocols for their validation.

Molecular Profile and Rationale for Investigation

This compound is a synthetic organic compound featuring a pyridine ring di-substituted with fluorine atoms and an ethanone group. This unique combination of a fluorinated aromatic system and a reactive ketone moiety provides a compelling basis for investigating its biological potential. The pyridine core is a well-established pharmacophore present in numerous approved drugs, while the difluoro-substitution is known to enhance metabolic stability and modulate electronic properties, potentially leading to improved pharmacokinetic profiles.[4] The ethanone group, a ketone, can participate in various biological interactions, including hydrogen bonding and covalent bond formation, making it a candidate for enzyme inhibition.[5][6]

Based on the known activities of structurally similar compounds, we can hypothesize three primary areas of potential biological activity for this compound:

-

Antimicrobial Activity: Fluorinated pyridine derivatives have demonstrated notable antibacterial properties.[7][8][9][10][11] The presence of the difluoropyridinyl moiety suggests that this compound could be effective against a range of bacterial, and potentially fungal, pathogens.

-

Anti-inflammatory Effects: Pyridine and ketone-containing structures have been associated with anti-inflammatory activity.[12][13][14][15][16] The mechanism could involve the modulation of key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.

-

Cytotoxic (Anticancer) Activity: The cytotoxic potential of novel heterocyclic compounds is a significant area of cancer research.[17][18][19][20][21] The unique electronic and steric properties conferred by the difluoropyridine ring could lead to selective activity against cancer cell lines.

A Roadmap for Biological Evaluation: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the systematic evaluation of the hypothesized biological activities of this compound.

Assessment of Antimicrobial Activity

The initial screening of antimicrobial properties is crucial. A logical workflow for this assessment is outlined below.

Protocol 2.1.1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial/Fungal Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of two-fold dilutions of the stock solution of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2.1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Sub-culturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Evaluation of Anti-inflammatory Potential

The anti-inflammatory properties can be investigated through a series of in vitro and in vivo assays.

Protocol 2.2.1: Cyclooxygenase (COX) Inhibition Assay

-

Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

-

Procedure: Utilize a commercial COX inhibitor screening assay kit. Incubate purified COX-1 and COX-2 enzymes with the test compound at various concentrations.

-

Detection: Add arachidonic acid to initiate the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. Compare the IC50 values for COX-1 and COX-2 to determine selectivity.

Protocol 2.2.2: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use male Wistar rats (150-200 g).

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Assessment of Cytotoxic Activity

The potential of this compound as an anticancer agent can be explored through its cytotoxic effects on various cancer cell lines.

Protocol 2.3.1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Silico Predictions and Physicochemical Properties

Prior to extensive in vitro and in vivo testing, in silico tools can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[22][23][24][25]

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Significance |

| Molecular Weight | ~173.12 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area (TPSA) | ~46.6 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

Note: These values are estimations and should be experimentally verified.

Concluding Remarks and Future Directions